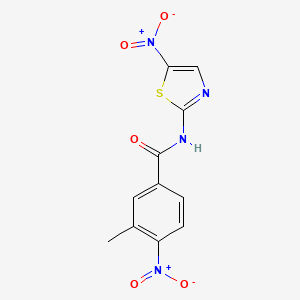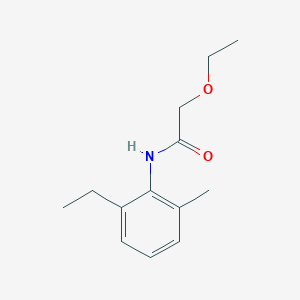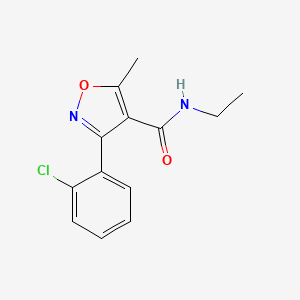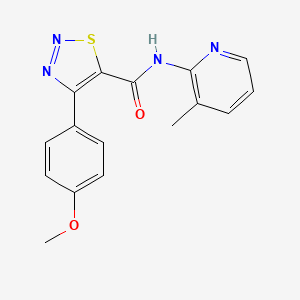![molecular formula C21H22N4O4S B11024921 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one](/img/structure/B11024921.png)
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of piperazine, pyridine, and isoquinoline moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methylsulfonyl group. The isoquinoline and pyridine moieties are then incorporated through a series of coupling reactions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer or neurological disorders.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33): A selective PI3Kα inhibitor with potential anticancer properties.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for cancer treatment.
Uniqueness
4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(4-methylsulfonylpiperazine-1-carbonyl)-2-(pyridin-2-ylmethyl)isoquinolin-1-one |
InChI |
InChI=1S/C21H22N4O4S/c1-30(28,29)25-12-10-23(11-13-25)21(27)19-15-24(14-16-6-4-5-9-22-16)20(26)18-8-3-2-7-17(18)19/h2-9,15H,10-14H2,1H3 |
InChI Key |
WHAPTEXACBMIDP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11024864.png)

![methyl 2-[4-(4-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11024876.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B11024881.png)

![Methyl ({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate](/img/structure/B11024887.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11024899.png)

![methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11024911.png)
![2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11024917.png)
